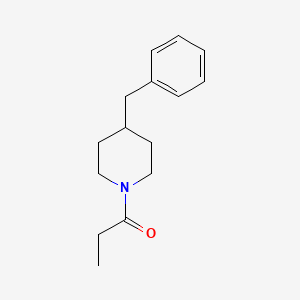

1-(4-Benzylpiperidin-1-yl)propan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

560100-73-4 |

|---|---|

Molecular Formula |

C15H21NO |

Molecular Weight |

231.33 g/mol |

IUPAC Name |

1-(4-benzylpiperidin-1-yl)propan-1-one |

InChI |

InChI=1S/C15H21NO/c1-2-15(17)16-10-8-14(9-11-16)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |

InChI Key |

KJVSZXGBRRXABM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1CCC(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 1 4 Benzylpiperidin 1 Yl Propan 1 One

Established Synthetic Routes to the 1-(4-Benzylpiperidin-1-yl)propan-1-one Scaffold

Multi-step Organic Synthesis Methodologies

Multi-step synthesis provides a reliable and well-established route to this compound, typically commencing from commercially available starting materials. A common strategy involves the initial synthesis of the 4-benzylpiperidine (B145979) core, followed by N-acylation.

One plausible pathway begins with 4-piperidinecarboxylic acid. The synthesis proceeds through several key transformations as outlined below:

Esterification: 4-Piperidinecarboxylic acid is first converted to its corresponding methyl ester, typically under acidic conditions using methanol (B129727) and a catalyst like sulfuric acid. This step protects the carboxylic acid and enhances the reactivity of the piperidine (B6355638) nitrogen for the subsequent step.

N-Benzylation: The resulting methyl 4-piperidinecarboxylate hydrochloride is then subjected to an alkylation reaction with benzyl (B1604629) bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF), to yield methyl N-benzyl-4-piperidinecarboxylate.

Hydrolysis: The methyl ester is hydrolyzed back to the carboxylic acid using a base, for instance, sodium hydroxide, to give N-benzyl-4-piperidinecarboxylic acid.

Amide Formation: The carboxylic acid is then converted to N-benzyl-4-piperidinecarboxamide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.

Dehydration: The resulting amide is dehydrated to form 1-benzylpiperidine-4-carbonitrile.

Reduction and Acylation: The final steps would involve the reduction of the nitrile to the corresponding amine, followed by acylation with propionyl chloride or propanoic anhydride (B1165640) to yield the target compound.

An alternative multi-step approach starts from 4-cyanopyridine (B195900). This method involves the reaction of 4-cyanopyridine with a benzyl Grignard reagent to introduce the benzyl group, followed by the reduction of the pyridine (B92270) ring to a piperidine. The resulting 4-benzylpiperidine is then acylated with propionyl chloride in the presence of a base to afford this compound. wikipedia.org

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | 4-Piperidinecarboxylic acid | Methanol, Sulfuric acid, Reflux | Methyl 4-piperidinecarboxylate hydrochloride | ~95 |

| 2 | Methyl 4-piperidinecarboxylate hydrochloride | Benzyl bromide, Potassium carbonate, DMF | Methyl N-benzyl-4-piperidinecarboxylate | ~90 |

| 3 | Methyl N-benzyl-4-piperidinecarboxylate | Sodium hydroxide, Water/Methanol, Reflux | N-benzyl-4-piperidinecarboxylic acid | ~92 |

| 4 | N-benzyl-4-piperidinecarboxylic acid | Propionyl chloride, Triethylamine (B128534), Dichloromethane | This compound | ~85 |

One-Pot and Convergent Synthesis Approaches

In a convergent synthesis, the 4-benzylpiperidine scaffold and the propanoyl side chain would be synthesized separately and then coupled in the final step. For instance, 4-benzylpiperidine can be prepared, and in a separate reaction, propionyl chloride is made ready. The final step involves the coupling of these two fragments. This approach is advantageous for the synthesis of derivatives, as different side chains can be readily introduced onto the common piperidine intermediate.

Advanced Synthetic Methodologies for this compound and Derivatives

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.govnih.gov The final N-acylation step in the synthesis of this compound is particularly amenable to microwave irradiation.

The reaction of 4-benzylpiperidine with propionyl chloride or propanoic anhydride in the presence of a base can be carried out in a dedicated microwave reactor. The use of microwave heating can dramatically reduce the reaction time from hours to minutes. nih.gov This rapid and efficient heating can also minimize the formation of by-products.

| Method | Reactants | Conditions | Reaction Time | Yield (%) |

| Conventional Heating | 4-Benzylpiperidine, Propionyl chloride, Triethylamine | Dichloromethane, Reflux | 4-6 hours | ~85 |

| Microwave-Assisted | 4-Benzylpiperidine, Propionyl chloride, Triethylamine | Sealed vessel, 100 °C, 150 W | 5-10 minutes | >90 |

Catalytic Coupling Reactions

Catalytic cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for the formation of carbon-carbon bonds and can be applied to the synthesis of the 4-benzylpiperidine scaffold. researchgate.netnih.gov A strategy could involve the Suzuki coupling of a suitable pyridine-based boronic acid ester with a benzyl halide in the presence of a palladium catalyst.

The resulting 4-benzylpyridine (B57826) would then be reduced to 4-benzylpiperidine, for example, through catalytic hydrogenation. The final N-acylation step would then be carried out as previously described. This approach offers a versatile route to a wide range of 4-aryl and 4-benzylpiperidine derivatives by simply varying the coupling partners. researchgate.net

Polymer-Assisted Solution Phase Synthesis and Solid Phase Extraction Techniques

Polymer-assisted solution-phase synthesis (PASP) combines the advantages of solid-phase synthesis, such as ease of purification, with the benefits of solution-phase chemistry, including straightforward reaction monitoring. cam.ac.ukmdpi.org In the context of synthesizing this compound, polymer-supported reagents can be utilized for the acylation step. For example, a polymer-bound acylating agent could be used to introduce the propanoyl group onto the 4-benzylpiperidine. nih.govchempedia.info After the reaction, the resin can be simply filtered off, eliminating the need for traditional workup and purification procedures.

Solid-phase extraction (SPE) is a valuable technique for the purification of the final product. researchgate.net After the synthesis, the reaction mixture can be passed through a solid-phase extraction cartridge containing a suitable sorbent. The desired product is retained on the sorbent while impurities are washed away. The pure compound is then eluted with an appropriate solvent. This technique is particularly useful for the rapid purification of libraries of related compounds.

Precursor Identification and Utilization in this compound Synthesis

The synthesis of this compound is logically approached through the connection of its two primary structural components: the 4-benzylpiperidine core and the propanoyl group. This involves the formation of an amide bond, a common and well-established transformation in organic synthesis.

The key precursor is the secondary amine, 4-benzylpiperidine . Several methods exist for its preparation. A conventional and widely cited route begins with the reaction of 4-cyanopyridine and toluene (B28343) to form 4-benzylpyridine. chemicalbook.comwikipedia.org Subsequent reduction of the pyridine ring, typically through catalytic hydrogenation, yields the desired 4-benzylpiperidine scaffold. chemicalbook.comwikipedia.org

More contemporary and versatile methods have also been developed to allow for greater structural diversity. One such efficient protocol involves a Suzuki coupling reaction. organic-chemistry.org This strategy often starts with a protected piperidine derivative, such as N-Boc-4-methylenepiperidine. Hydroboration of the exocyclic double bond creates a borane (B79455) intermediate that can then be coupled with a variety of aryl halides or triflates, including substituted benzyl derivatives, under palladium catalysis. organic-chemistry.orgunisi.it This approach is highly valued for its ability to introduce a wide range of substituents on the benzyl moiety from the outset.

Once the 4-benzylpiperidine precursor is obtained, the final step is the N-acylation to introduce the propan-1-one group. This is typically achieved by reacting 4-benzylpiperidine with a suitable acylating agent, such as propionyl chloride or propionic anhydride, often in the presence of a non-nucleophilic base like triethylamine to neutralize the acid byproduct. This standard amidation reaction is generally high-yielding and provides direct access to the target compound. The general principles of N-acylation are well-documented for a wide range of heterocyclic amines. organic-chemistry.org

Table 1: Key Precursors and Reagents in the Synthesis of this compound

| Role | Compound Name | Starting Materials | Synthetic Method |

|---|---|---|---|

| Primary Precursor | 4-Benzylpiperidine | 4-Cyanopyridine, Toluene | Formation of 4-benzylpyridine followed by catalytic hydrogenation. chemicalbook.comwikipedia.org |

| Primary Precursor | N-Boc-4-benzylpiperidine | N-Boc-4-methylenepiperidine, Benzylboronic acid/halide | Hydroboration followed by Suzuki cross-coupling. organic-chemistry.orgunisi.it |

| Acylating Agent | Propionyl chloride | Propionic acid | Reaction with thionyl chloride or other chlorinating agents. |

| Acylating Agent | Propionic anhydride | Propionic acid | Dehydration of propionic acid. |

Derivatization and Functionalization of the this compound Framework

The this compound structure offers multiple points for chemical modification, allowing for the systematic exploration of its chemical space. These modifications can be broadly categorized into three areas: the piperidine nitrogen, the benzyl moiety, and the propan-1-one side chain.

The amide bond at the piperidine nitrogen is a key functional group. While the propanoyl group defines the parent compound, it can be readily replaced by a vast array of other acyl and sulfonyl groups during the synthesis by simply varying the acylating agent used with the 4-benzylpiperidine precursor. This allows for fine-tuning of the steric and electronic properties of the N-substituent.

Research on related 4-substituted piperidines demonstrates the breadth of possible modifications. For instance, the propanoyl group can be replaced with a smaller acetyl group to yield N-acetyl-4-benzylpiperidine. nih.gov More complex and sterically demanding acyl groups have also been successfully incorporated, including benzoyl, adamantanoyl, cyclohexanoyl, diphenylacetyl, and dicyclohexylacetyl groups. nih.gov Beyond simple amides, other functionalities can be installed, such as carbamoyl (B1232498) groups, as seen in the synthesis of N-diphenylcarbamoyl derivatives. nih.gov This versatility highlights the robustness of the N-acylation reaction on the 4-benzylpiperidine core.

Table 2: Examples of Modifications at the Piperidine Nitrogen

| Modification Type | N-Substituent Group | Example Compound Name | Reference |

|---|---|---|---|

| Short-chain Acyl | Acetyl | 1-(4-Benzylpiperidin-1-yl)ethan-1-one | nih.gov |

| Aromatic Acyl | Benzoyl | (4-Benzylpiperidin-1-yl)(phenyl)methanone | nih.gov |

| Bulky Aliphatic Acyl | Adamantanoyl | (1-Adamantyl)(4-benzylpiperidin-1-yl)methanone | nih.gov |

| Branched Acyl | Diphenylacetyl | 1-(4-Benzylpiperidin-1-yl)-2,2-diphenylethan-1-one | nih.gov |

| Carbamoyl | Diphenylcarbamoyl | 4-Benzyl-N,N-diphenylpiperidine-1-carboxamide | nih.gov |

The benzyl group at the 4-position of the piperidine ring is another prime location for functionalization. Introducing substituents onto its phenyl ring can significantly alter the molecule's properties. These modifications are typically incorporated by using an appropriately substituted benzyl derivative in the initial synthesis of the 4-benzylpiperidine core. For example, when using a Suzuki coupling approach, a substituted benzyl halide can be used as the coupling partner. organic-chemistry.org

A variety of substituted derivatives have been reported in the literature for analogous scaffolds. In a series of benzylpiperazine compounds, a methoxy (B1213986) group was present on the benzyl ring, leading to compounds like 1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-4-phenylbutan-1-one. nih.gov More complex substitution patterns have also been achieved, such as in the synthesis of a derivative featuring a fluoro-substituent and a thiopyridin group on the benzyl ring. unisi.it These examples underscore the feasibility of creating a diverse library of compounds by modifying this aromatic moiety.

Table 3: Examples of Substituent Variations on the Benzyl Moiety

| Substituent | Position on Phenyl Ring | Example Core Structure | Reference |

|---|---|---|---|

| Methoxy | 4-position | 4-(4-Methoxybenzyl)piperidine | nih.gov |

| Fluoro | 4-position | 4-(4-Fluorobenzyl)piperidine | unisi.it |

| Trifluoromethyl | Multiple | 4-(Substituted-benzyl)piperidine | unisi.it |

The propan-1-one chain itself is amenable to significant structural alteration. Modifications can include changing the chain length, introducing branching, or adding terminal functional groups. These changes are achieved by using a customized acylating agent in the final synthetic step.

The literature provides numerous examples in related compound series. The chain can be lengthened to a butanoyl or pentanoyl group, and a terminal phenyl ring can be added to create compounds such as 1-(4-benzylpiperazin-1-yl)-4-phenylbutan-1-one. nih.gov The chain can also be functionalized with heteroatoms, as demonstrated by the compound 1-(4-benzylpiperidin-1-yl)-3-ethoxypropan-1-one, which features a terminal ethoxy group. nih.gov Furthermore, bulky and branched groups like diphenylacetyl or dicyclohexylacetyl can be attached, drastically changing the steric profile of the N-acyl portion of the molecule. nih.gov

Table 4: Examples of Alterations to the Propan-1-one Chain

| Modification Type | Acyl Group | Example Compound Name | Reference |

|---|---|---|---|

| Chain Shortening | Acetyl | 1-(4-Benzylpiperidin-1-yl)ethan-1-one | nih.gov |

| Chain Elongation | 4-Phenylbutanoyl | 1-(4-Benzylpiperidin-1-yl)-4-phenylbutan-1-one | nih.gov |

| Chain Functionalization | 3-Ethoxypropanoyl | 1-(4-Benzylpiperidin-1-yl)-3-ethoxypropan-1-one | nih.gov |

| Terminal Aryl Group | 4-Phenoxybutanoyl | 1-(4-Benzylpiperidin-1-yl)-4-phenoxybutan-1-one | nih.gov |

| Chain Branching | 2,2-Diphenylacetyl | 1-(4-Benzylpiperidin-1-yl)-2,2-diphenylethan-1-one | nih.gov |

Structural Elucidation and Conformational Analysis Methodologies for 1 4 Benzylpiperidin 1 Yl Propan 1 One

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for determining the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information about the atomic connectivity, molecular weight, and functional groups present in the molecule.

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(4-benzylpiperidin-1-yl)propan-1-one, the spectrum would show distinct signals for the aromatic protons of the benzyl (B1604629) group, the piperidine (B6355638) ring protons, the benzylic methylene (B1212753) protons, and the ethyl protons of the propanoyl group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., triplet, quartet) would reveal adjacent protons.

¹³C NMR Spectroscopy: This method identifies the number of unique carbon environments in the molecule. The spectrum would show characteristic signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the piperidine ring and the side chains.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive structural assignments. A COSY spectrum would show correlations between protons that are coupled to each other, confirming the connectivity within the piperidine and propanoyl fragments. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts Note: This table presents predicted chemical shifts (in ppm) relative to TMS in a CDCl₃ solvent. Actual experimental values may vary.

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carbonyl (C=O) | - | ~171 |

| Aromatic CH (ortho) | ~7.2-7.3 | ~129 |

| Aromatic CH (meta) | ~7.2-7.3 | ~128 |

| Aromatic CH (para) | ~7.1-7.2 | ~126 |

| Aromatic C (quat.) | - | ~140 |

| Piperidine CH₂ (N-CH₂) | ~3.8, ~3.3 (rotamers) | ~46, ~41 (rotamers) |

| Piperidine CH₂ (C-CH₂) | ~2.8, ~2.5 | ~31 |

| Piperidine CH | ~1.8 | ~38 |

| Benzyl CH₂ | ~2.5 | ~43 |

| Propanoyl CH₂ | ~2.3 (quartet) | ~28 |

| Propanoyl CH₃ | ~1.1 (triplet) | ~10 |

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. In MS, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. HRMS provides a highly accurate mass measurement, which can be used to determine the precise elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen.

Acylium ion formation: Cleavage of the N-C(O) bond to form a stable propanoyl acylium ion ([CH₃CH₂CO]⁺).

Tropylium (B1234903) ion formation: Loss of the piperidine-propanone group to form the benzyl cation, which can rearrange to the stable tropylium ion ([C₇H₇]⁺).

Predicted Major Mass Fragments Note: This table lists predicted m/z values for the most likely cationic fragments.

| Fragment Structure | Predicted m/z | Description |

| [C₁₅H₂₁NO]⁺ | 231 | Molecular Ion (M⁺) |

| [C₇H₇]⁺ | 91 | Tropylium ion (from benzyl group cleavage) |

| [C₃H₅O]⁺ | 57 | Propanoyl acylium ion |

| [C₁₂H₁₆N]⁺ | 174 | Loss of propanoyl group |

| [C₈H₁₄N]⁺ | 124 | Loss of benzyl group |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the most prominent and diagnostic feature in its IR spectrum is the strong absorption band from the carbonyl (C=O) group of the tertiary amide. spcmc.ac.inspectroscopyonline.com This is often referred to as the "Amide I band." nih.gov Since it is a tertiary amide, it will lack the N-H stretching and bending bands that are characteristic of primary and secondary amides. spectroscopyonline.comlibretexts.org

Predicted Principal IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong |

| Amide C=O Stretch (Amide I) | 1680-1630 | Strong |

| Aromatic C=C Stretch | 1600, 1495, 1450 | Medium-Weak |

| C-N Stretch | 1250-1020 | Medium |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. libretexts.org This technique yields accurate bond lengths, bond angles, and torsional angles. For a molecule like this compound, crystallographic analysis would be expected to confirm:

The chair conformation of the piperidine ring.

The equatorial orientation of the bulky 4-benzyl substituent, which minimizes steric hindrance.

The planar geometry of the N-C=O amide group due to resonance.

The specific intermolecular interactions (e.g., van der Waals forces, C-H···π interactions) that dictate the crystal packing.

Analysis of related structures, such as N-(4-methylbenzoyl)-4-benzylpiperidine, supports these conformational expectations. spcmc.ac.in

Chiral Analysis and Stereochemical Characterization (if applicable to specific derivatives)

The parent compound, this compound, is achiral and therefore does not have enantiomers. However, if a chiral center were introduced into a derivative—for example, by substitution on the propanoyl chain (e.g., at the 2-position) or on the benzylic carbon—chiral analysis would become necessary.

Stereochemical characterization of such derivatives would involve:

Chiral Chromatography: Using a chiral stationary phase (CSP) in HPLC or GC to separate the enantiomers.

Polarimetry: Measuring the optical rotation of a solution of the purified enantiomer.

X-ray Crystallography: Determining the absolute configuration of a single crystal, often after derivatization with a known chiral auxiliary.

Conformational Analysis and Dynamics Studies

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the key conformational features are the piperidine ring pucker and rotation around single bonds.

Piperidine Ring Conformation: The piperidine ring exists predominantly in a chair conformation to minimize angle and torsional strain. It undergoes a dynamic "ring flip" between two chair forms. However, due to the large size of the 4-benzyl group, the equilibrium heavily favors the conformer where this group is in the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Amide Bond Rotation: The C-N bond of an amide has significant double-bond character, leading to restricted rotation. This can result in the existence of distinct rotational isomers (rotamers) concerning the orientation of the propanoyl group relative to the piperidine ring. These rotamers may be observable as separate sets of signals in the NMR spectrum, particularly at low temperatures where their interconversion is slow.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Benzylpiperidin 1 Yl Propan 1 One Analogues

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 1-(4-benzylpiperidin-1-yl)propan-1-one analogues is highly sensitive to the nature and position of various substituents. Systematic modifications across the molecule have provided a detailed map of how different chemical groups influence interactions with biological targets, such as sigma receptors.

Substitutions on the aromatic ring of the benzyl (B1604629) group have been shown to modulate binding affinity for biological targets. Studies on related N-(1-benzylpiperidin-4-yl)arylacetamides, which share the core benzylpiperidine motif, reveal that modifications to this phenyl ring can either maintain or slightly decrease affinity for sigma-1 (σ₁) receptors. researchgate.netnih.gov For instance, the introduction of a halogen atom to the aromatic rings of both the benzyl group and an N-arylacetamide moiety resulted in a similar affinity for σ₁ receptors but a marked increase in affinity for the sigma-2 (σ₂) subtype. researchgate.netnih.gov

Comparative molecular field analysis has further indicated that the electrostatic properties of substituents on associated aromatic rings can strongly influence binding. researchgate.netnih.gov The choice of the aromatic system itself is also critical; replacing a phenyl ring with heterocyclic systems like imidazole (B134444) or pyridine (B92270) can lead to a significant (>60-fold) loss in affinity for σ₁ receptors. researchgate.netnih.gov Conversely, replacing it with thiophene (B33073), naphthyl, or indole (B1671886) rings has been shown to have no significant effect on σ₁ receptor affinity, highlighting the tolerance for certain types of aromatic systems. researchgate.netnih.gov

Table 1: Effect of Aromatic Ring Replacement on Sigma-1 Receptor Affinity in N-(1-benzylpiperidin-4-yl)arylacetamide Analogues

| Original Aromatic Moiety | Replacement Aromatic Moiety | Effect on Sigma-1 (σ₁) Affinity |

|---|---|---|

| Phenyl | Thiophene | No significant effect |

| Phenyl | Naphthyl | No significant effect |

| Phenyl | Indole | No significant effect |

| Phenyl | Imidazole | >60-fold loss of affinity |

This table is generated based on findings from studies on related N-(1-benzylpiperidin-4-yl)arylacetamide structures.

Modifications to the aliphatic chain connecting the core piperidine (B6355638) structure to other parts of the molecule are crucial for optimizing both potency and pharmacokinetic properties. In related compound series, such as 1,3,4-trisubstituted pyrrolidine (B122466) CCR5 antagonists that feature a 4-(3-phenylprop-1-yl)piperidine moiety, altering the linker has been a key strategy. nih.gov Efforts have focused on replacing benzylic methylene (B1212753) groups with functionalities like sulfones, gem-difluoromethylenes, and alcohols to strike a balance between antiviral potency and favorable pharmacokinetics. nih.gov

For another class of compounds, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, the length of the spacer connecting the N-benzylpiperidine motif to a pyridine ring was found to be a critical determinant of activity. nih.gov A linker length of two carbons (n=2) was identified as optimal for achieving high affinity for the σ₁ receptor. nih.gov

Identification of Key Pharmacophoric Features

Pharmacophore modeling for the broader class of benzylpiperidine and benzylpiperazine derivatives has identified several key features essential for high-affinity binding, particularly to sigma receptors. researchgate.netresearchgate.net These models generally include:

A basic nitrogen atom: The nitrogen within the piperidine ring is a crucial feature, typically protonated at physiological pH, allowing for a key ionic interaction with the receptor.

A hydrophobic aromatic region: The benzyl group provides a necessary hydrophobic interaction within the binding pocket.

A second hydrophobic site: An additional hydrophobic or aromatic group, such as the one attached to the propanone moiety, often contributes to binding affinity.

The spatial relationship between these features is critical. The distance and orientation between the basic nitrogen and the aromatic centers are key determinants of binding affinity and subtype selectivity (e.g., σ₁ vs. σ₂). researchgate.net For some related ligands, the electrostatic properties of substituents on the aromatic rings were found to be a strong influencing factor for binding, suggesting the importance of specific electronic interactions in the pharmacophore. researchgate.netnih.gov

Lead Optimization Strategies Based on SAR Insights

Lead optimization is an iterative process aimed at enhancing a compound's efficacy, selectivity, and pharmacokinetic profile. patsnap.comunisi.it The SAR data gathered for this compound analogues provide a clear roadmap for such optimization.

Key strategies include:

Structure-Based and Computational Design: Utilizing techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling allows for the prediction of how structural modifications will affect target binding. patsnap.comnih.gov This helps prioritize the synthesis of analogues with a higher probability of improved activity.

Enhancing Potency and Selectivity: Based on SAR findings, selectivity between receptor subtypes (e.g., σ₁ vs σ₂) can be tuned by specific substitutions. For example, adding halogen substituents to the aromatic rings can increase affinity for σ₂ receptors. researchgate.netnih.gov Systematically modifying the aliphatic linker can also optimize interactions with the target to enhance potency. patsnap.com

Improving Pharmacokinetic Properties (ADME): Medicinal chemistry techniques are employed to modify the lead compound to improve its absorption, distribution, metabolism, and excretion (ADME) profile. patsnap.com This can involve introducing or removing functional groups to enhance solubility, metabolic stability, or cell permeability.

The goal of these iterative cycles of design, synthesis, and testing is to transform a promising lead compound into a viable drug candidate with an optimized balance of potency, selectivity, and drug-like properties. unisi.it

Isosteric Replacements and Bioisosteric Design Approaches

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to modulate a molecule's activity, selectivity, and pharmacokinetic properties. silae.itu-tokyo.ac.jp This approach has been widely explored in the context of benzylpiperidine analogues.

Common bioisosteric replacements investigated in this chemical space include:

Ring Equivalents: The phenyl ring of the benzyl group can be replaced with various bioisosteres. As noted previously, replacement with thiophene or naphthyl rings can be well-tolerated, whereas replacement with pyridine or imidazole leads to a significant loss of affinity for sigma receptors. researchgate.netnih.gov This highlights that while sterically similar, the electronic properties of the replacement ring are critical.

Functional Group Mimics: The carbonyl group in the propanone side chain is a key hydrogen bond acceptor. It could potentially be replaced by other groups with similar properties, such as a sulfone or a bioisosteric equivalent, to alter binding or metabolic stability. In some contexts, the benzoylpiperidine fragment is considered a potential bioisostere of a piperazine (B1678402) ring, where the carbonyl group compensates for the removal of a nitrogen atom by establishing new hydrogen bond interactions. nih.gov

Scaffold Hopping: This advanced strategy involves replacing the core piperidine structure with a different scaffold while maintaining the essential pharmacophoric features in the correct spatial orientation. patsnap.com This can lead to novel chemical series with improved properties or a different intellectual property profile.

The application of these design principles allows chemists to fine-tune the properties of the lead compound, addressing issues such as metabolic instability, toxicity, or poor selectivity, thereby advancing the development of new therapeutic agents. silae.it

Preclinical Pharmacological Investigations of 1 4 Benzylpiperidin 1 Yl Propan 1 One and Its Derivatives

In Vitro Biological Activity Profiling

The structural motif of 1-(4-benzylpiperidin-1-yl)propan-1-one has served as a versatile scaffold for the development of various biologically active agents. Preclinical in vitro studies have explored the interactions of this compound and its derivatives with several enzymes and receptors, revealing a range of pharmacological activities.

Derivatives of the this compound scaffold have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The compound 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one was identified as a promising inhibitor of mushroom tyrosinase. Subsequent chemical modifications led to the synthesis of analogues with significantly enhanced inhibitory potency.

One of the most active derivatives identified was 3-[4-(4-fluorobenzyl)piperidin-1-yl]-1-(1H-indol-3-yl)propan-1-one , which demonstrated a half-maximal inhibitory concentration (IC₅₀) of 7.56 µM. Kinetic analysis of this compound revealed a mixed-type inhibition mechanism. Other analogues in the same series also showed effective, non-competitive inhibition of the enzyme.

| Compound | Tyrosinase IC₅₀ (µM) | Type of Inhibition |

|---|---|---|

| 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one | 252 | Not specified |

| 3-[4-(4-fluorobenzyl)piperidin-1-yl]-1-(1H-indol-3-yl)propan-1-one | 7.56 | Mixed-type |

| Kojic Acid (Reference) | 17.76 | Competitive |

The this compound framework has been extensively utilized in the design of potent cholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases. Research has yielded derivatives with high affinity and selectivity for either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), as well as dual inhibitors.

A notable example is 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one , which was found to be a highly potent and selective inhibitor of AChE, with an IC₅₀ value of 6.8 nM. drugbank.comnih.gov In another study, a series of pyridine (B92270) dicarbonitrile derivatives were developed, leading to the identification of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile . This compound exhibited potent, dual-target activity, inhibiting AChE with an IC₅₀ of 13 nM and BChE with an IC₅₀ of 3.1 µM. mdpi.comresearchgate.net

| Compound | AChE IC₅₀ | BChE IC₅₀ |

|---|---|---|

| 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one | 6.8 nM | Not specified |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 13 nM | 3.1 µM |

A review of published scientific literature did not yield studies investigating the inhibitory activity of this compound or its direct derivatives on the TNF receptor-associated factor 6 (TRAF6) E3 ligase or its associated signaling pathways.

Preclinical screening of this compound and its derivatives against other specific enzymatic targets is not extensively reported in the current body of scientific literature. The primary focus of published research has been on their effects on cholinesterases and tyrosinase.

Derivatives based on the N-benzylpiperidine core structure have demonstrated significant affinity for various receptors, most notably sigma (σ) receptors and nicotinic acetylcholine (B1216132) receptors (nAChRs).

Binding assays have identified compounds with high affinity for both σ₁ and σ₂ receptor subtypes. For instance, the compound N-(N-benzylpiperidin-4-yl)-4-iodobenzamide was shown to possess high affinity for both sigma receptor subtypes. researchgate.net More specific ligands have also been developed; 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile displayed a high affinity for the human σ₁ receptor with a Kᵢ value of 1.45 nM and a 290-fold selectivity over the σ₂ subtype. mdpi.comresearchgate.netnih.gov Similarly, the benzylpiperazine derivative 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one was reported to have a Kᵢ of 1.6 nM for the σ₁ receptor. nih.govacs.org

Furthermore, certain N-benzylpiperidine derivatives have been identified as non-competitive antagonists of neuronal nAChRs, acting as negative allosteric modulators. These compounds showed a preference for the α7 nAChR subtype over α3β4 and α4β2 subtypes. nih.gov

| Compound/Derivative Class | Receptor Target | Affinity (Kᵢ) / Activity |

|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ₁ Receptor | 1.45 nM |

| σ₂ Receptor | ~420 nM (calculated from selectivity) | |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ₁ Receptor | 1.6 nM |

| N-benzylpiperidine derivatives | α7 nAChR | Antagonist (submicromolar IC₅₀) |

Cell-Based Assays

Neuroprotective Effects in Cellular Models

In vitro studies using cellular models of neurodegeneration are crucial for the initial assessment of a compound's neuroprotective capabilities. Derivatives of this compound have demonstrated protective effects in various cell-based assays. For instance, novel analogs of ifenprodil (B1662929), which share structural similarities, have been designed and evaluated for their neuroprotective properties. nih.gov

One area of investigation involves the modulation of sigma-1 receptors (σ1R), which are implicated in neuroprotection. nih.gov Certain derivatives have been synthesized to mimic the benzylpiperidine fragment of established acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease therapy. nih.gov In studies using SH-SY5Y human neuroblastoma cells, a common model for neurodegenerative research, analogs have shown the ability to protect neurons from oxidative damage. semanticscholar.org

Further research has explored the cytoprotective effects of related N-(1-benzylpiperidin-4-yl)arylacetamide analogs. researchgate.net In HT-22 cells, a model for glutamate-induced oxidative stress, a correlation was observed between the compounds' affinity for sigma-1 receptors and their ability to confer cytoprotection. researchgate.net This highlights the potential of this chemical scaffold to mitigate neuronal cell death.

Table 1: Summary of Neuroprotective Effects of Related Compounds in Cellular Models

| Compound Class | Cell Line | Stressor/Model | Observed Effect |

|---|---|---|---|

| Ifenprodil Analogs | SH-SY5Y | Oxidative Stress | Increased mRNA levels of antioxidant genes (NRF2, SOD1) semanticscholar.org |

| N-(1-benzylpiperidin-4-yl)arylacetamides | HT-22 | Glutamate-induced cytotoxicity | Attenuation of cell death, correlating with sigma-1 receptor affinity researchgate.net |

Mechanism-of-Action Studies at the Cellular Level (e.g., ROS Generation, Protein Aggregation Inhibition)

Understanding the mechanism of action at a cellular level is key to developing targeted therapies. Research into this compound derivatives has pointed towards several potential mechanisms.

A primary mechanism appears to be the modulation of oxidative stress. mdpi.com Overactivation of cellular enzymes like calpain can lead to mitochondrial dysfunction and an increase in reactive oxygen species (ROS), contributing to neuronal damage. mdpi.com Studies on related compounds have shown that inhibition of such pathways can significantly reduce ROS production in neuronal cell lines, thereby enhancing cell viability. mdpi.com For example, some novel ifenprodil analogues have been observed to increase the mRNA levels of antioxidant genes, such as NRF2 and SOD1, in SH-SY5Y cells, suggesting they can bolster the cell's own defense mechanisms against oxidative damage. semanticscholar.org

Another significant area of investigation is the inhibition of acetylcholinesterase (AChE). A series of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives were synthesized and found to be potent and selective inhibitors of AChE. nih.gov By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function and is depleted in conditions like Alzheimer's disease. nih.gov

While direct inhibition of protein aggregation by this compound itself is not extensively detailed, the broader therapeutic strategy of targeting pathways that lead to neurodegeneration, such as oxidative stress and cholinergic deficits, is well-established for its derivatives. semanticscholar.orgnih.gov

Table 2: Mechanistic Insights from Cellular Studies of Related Compounds

| Mechanism | Compound Type | Model System | Key Finding |

|---|---|---|---|

| Antioxidant Gene Upregulation | Ifenprodil Analogs | SH-SY5Y cells | Increased mRNA levels of NRF2 and SOD1 semanticscholar.org |

| ROS Reduction | Calpain Inhibitors | VSC-4.1 motoneuron cells | Attenuation of IFN-γ-induced ROS production mdpi.com |

| Enzyme Inhibition | 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives | In vitro enzyme assay | Potent and selective inhibition of acetylcholinesterase (AChE) nih.gov |

In Vivo Pharmacological Evaluation (Animal Models)

Following promising in vitro results, the therapeutic potential of these compounds is further assessed in living organisms, providing a more complex physiological context.

Models of Neurological Disorders (e.g., Alzheimer's Disease Models, Amnesia Models)

Derivatives of this compound have been evaluated in animal models relevant to cognitive dysfunction and neurodegeneration. For example, the potent AChE inhibitor 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride demonstrated a dose-dependent elevation of total acetylcholine levels in the mouse forebrain. nih.gov Furthermore, in vivo microdialysis experiments in rats showed that this compound significantly increased extracellular acetylcholine levels, supporting its potential to address the cholinergic deficit seen in Alzheimer's disease. nih.gov

Related compounds have also shown anti-amnesic effects in scopolamine-induced amnesia models in mice, a common screening model for potential Alzheimer's disease therapeutics. nih.gov The sigma-1 receptor selective ligands LS-127 and LS-137, which are structurally related phenylacetamides, were evaluated in a transient middle cerebral artery occlusion (t-MCAO) model of stroke in animals. Both compounds were found to attenuate infarct volume by approximately 50%, providing strong evidence for their neuroprotective capabilities in vivo. researchgate.net

Pain and Nociception Models

The 1-benzylpiperidine (B1218667) moiety is a key structural feature in compounds being investigated for the treatment of neuropathic pain. nih.gov Sigma receptors, for which these compounds show high affinity, are known to be involved in pain modulation. nih.gov Research into polyfunctionalized pyridines containing the 1-benzylpiperidine structure has identified compounds with high affinity for the sigma-1 receptor, a key target for developing agents against neuropathic pain. nih.gov While specific data on this compound in pain models is not detailed in the provided results, the strong activity of its derivatives at targets relevant to pain signifies a promising area for future investigation.

Inflammation Models

Neuroinflammation is a critical component of neurodegenerative diseases. mdpi.com The inhibition of enzymes like calpain, which are involved in neuroinflammatory processes, has been studied in animal models. mdpi.com In a murine MPTP model of Parkinson's disease, calpain inhibition led to a reduction in astrogliosis and levels of inflammatory cytokines and chemokines in the brain. mdpi.com These findings suggest that compounds targeting such pathways, which could include derivatives of this compound, may exert anti-inflammatory effects within the central nervous system.

Antifungal Activity in Animal Models

Based on the available search results, there is no specific information regarding the evaluation of this compound or its direct derivatives for antifungal activity in animal models. The primary focus of preclinical research on this chemical scaffold has been on its potential applications in neurological disorders.

Assessment of Behavioral and Physiological Outcomes

Preclinical studies on derivatives of this compound have revealed a range of effects on behavioral and physiological outcomes in animal models. These investigations have primarily focused on their potential as acetylcholinesterase inhibitors, anticonvulsants, and analgesics.

One area of investigation has been the impact of these derivatives on neurotransmitter levels. For example, the derivative 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride has been shown to produce a dose-dependent increase in total acetylcholine (ACh) levels in the forebrain of mice. nih.gov In vivo microdialysis experiments in rats further demonstrated that this compound could increase extracellular ACh by 100% over basal levels. nih.gov

The anticonvulsant properties of related hybrid compounds have also been a subject of study. The compound N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) has demonstrated broad-spectrum anticonvulsant activity in various mouse models of seizures, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (s.c. PTZ) test, and the 6-Hz test. nih.gov Further studies with AS-1 showed it delayed the progression of kindling induced by repeated injections of pentylenetetrazole in mice. nih.gov Interestingly, repeated injections of AS-1 did not alleviate kindling-induced depressive-like behavior in mice, and it did not significantly alter the seizure threshold for generalized clonic or tonic seizures after kindling. nih.gov However, acute administration of AS-1 in non-kindled animals did raise the threshold for the first myoclonic twitch and generalized clonus. nih.gov

In the realm of pain research, benzylpiperazine derivatives have been investigated for their antinociceptive and anti-allodynic effects. nih.govnih.gov One such derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, produced dose-dependent antinociceptive effects in a mouse formalin assay of inflammatory pain and anti-allodynic effects in a chronic nerve constriction injury model of neuropathic pain. nih.govnih.gov Importantly, this compound did not produce sedation or impair locomotor responses in a rotarod assay, suggesting a specific analgesic effect without general motor impairment. nih.govacs.org The antinociceptive effects of these sigma-1 (σ1) receptor antagonists are thought to be mediated by the modulation of opioid and NMDA receptor signaling, which enhances antinociception and reduces hypersensitivity associated with pathological pain. nih.gov

Another derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, has been identified as a potent dual-target agent against acetylcholinesterase and butyrylcholinesterase with high affinity for the σ1 receptor, suggesting its potential in the management of neuropathic pain. nih.gov

The following tables summarize the key behavioral and physiological findings for various derivatives of this compound.

Table 1: Effects of this compound Derivatives on Neurotransmitter Levels

| Compound | Animal Model | Primary Outcome | Reference |

| 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride | Mouse | Dose-dependent elevation of total acetylcholine (ACh) levels in the forebrain | nih.gov |

| 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride | Rat | Increased extracellular ACh (100% over basal) 1-3 hours post-dose | nih.gov |

Table 2: Anticonvulsant Activity of a this compound Related Hybrid Compound

| Compound | Animal Model | Test | Outcome | Reference |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Mouse | Maximal Electroshock (MES) | Potent protection | nih.gov |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Mouse | Subcutaneous Pentylenetetrazole (s.c. PTZ) | Potent protection | nih.gov |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Mouse | 6-Hz (32 mA) Test | Potent protection | nih.gov |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Mouse | PTZ-induced Kindling | Delayed progression of kindling | nih.gov |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Mouse | Timed i.v. PTZ Seizure Threshold (acute) | Raised threshold for first myoclonic twitch and generalized clonus | nih.gov |

Table 3: Analgesic Effects of this compound Derivatives

| Compound | Animal Model | Pain Model | Primary Outcome | Reference |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Mouse | Formalin Assay (Inflammatory Pain) | Dose-dependent antinociception | nih.govnih.gov |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Mouse | Chronic Nerve Constriction Injury (Neuropathic Pain) | Dose-dependent anti-allodynic effects | nih.govnih.gov |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Mouse | Rotarod Assay | No significant sedation or locomotor impairment | nih.govacs.org |

Computational Chemistry and Molecular Modeling for 1 4 Benzylpiperidin 1 Yl Propan 1 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This technique is crucial for predicting the binding mode and affinity of a ligand, thereby providing a basis for understanding its potential biological activity.

Molecular docking simulations are utilized to place 1-(4-Benzylpiperidin-1-yl)propan-1-one into the binding site of a specific protein target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on their energetic favorability. The resulting scores are used to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative value suggests a stronger interaction. taylorandfrancis.com

For structurally related N-(1-benzylpiperidin-4-yl) derivatives, studies have shown high affinity for targets such as the sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.govresearchgate.net For instance, the parent compound N-(1-benzylpiperidin-4-yl)phenylacetamide displayed a high affinity for σ1 receptors with a Ki value of 3.90 nM. nih.gov Similarly, other analogues have demonstrated potent inhibition of enzymes like acetylcholinesterase (AChE). nih.gov A hypothetical docking study of this compound against a relevant target, such as the σ1 receptor, would aim to predict a similar high-affinity binding pose.

Table 1: Illustrative Predicted Binding Affinities from Molecular Docking This table presents hypothetical data for illustrative purposes, based on findings for structurally similar compounds.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

|---|---|---|

| Sigma-1 (σ1) Receptor | -9.5 | ~4.5 |

| Acetylcholinesterase (AChE) | -8.8 | ~15.0 |

| CCR5 Receptor | -8.2 | ~40.0 |

Following the prediction of the binding pose, a detailed analysis of the ligand-protein complex is performed. This involves identifying the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, docking studies on related compounds targeting the CCR1 receptor highlighted that a tyrosine residue (Tyr113) was crucial for anchoring the ligand in the active site via a hydrogen bond. nih.gov

In a hypothetical complex of this compound with a target protein, one might expect the benzyl (B1604629) group to form hydrophobic interactions with nonpolar amino acid residues. The carbonyl oxygen of the propanone group could act as a hydrogen bond acceptor, while the nitrogen atom in the piperidine (B6355638) ring might engage in electrostatic interactions. Visualizing these interactions helps in understanding the structural basis of the compound's activity and provides a rationale for designing new analogues with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org By identifying key physicochemical properties and structural features (molecular descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds. jocpr.com

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with experimentally determined biological activities (e.g., IC50 or Ki values) is required. mdpi.com Mathematical models, such as those derived from Hansch analysis or 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA), are then generated. nih.govnih.gov

A Hansch analysis on 3-(4-benzylpiperidin-1-yl)propylamine congeners explored the relationship between binding affinity and physicochemical variables like hydrophobicity (π), electronic effects (σ), and steric parameters (molar refractivity). nih.gov The resulting QSAR equation allows for the prediction of activity for new compounds in the series. The statistical quality of these models is rigorously validated using techniques such as leave-one-out cross-validation to ensure their predictive power. nih.gov

The core of QSAR modeling is the identification of molecular descriptors that significantly correlate with biological activity. These descriptors quantify various aspects of a molecule's structure, including its electronic, steric, hydrophobic, and topological properties.

In a 3D-QSAR study on related 3-(4-benzylpiperidin-1-yl)propylamine derivatives targeting the CCR5 receptor, several key descriptors were identified. nih.gov The analysis showed that factors like relative negative charge (RNCG) and molecular volume were conducive to binding affinity, while an increase in the relative negative charge surface area (RNCS) was detrimental. nih.gov Such findings provide crucial insights for optimizing the lead compound. For this compound, a similar analysis would identify which structural modifications are likely to enhance its desired biological activity.

Table 2: Key Molecular Descriptors from QSAR Analysis of Benzylpiperidine Derivatives Based on a study of 3-(4-benzylpiperidin-1-yl)propylamine congeners. nih.gov

| Descriptor | Description | Correlation with Binding Affinity |

|---|---|---|

| Lipophilicity (π) | Hydrophobicity of substituents. | Positive (higher lipophilicity is favorable) |

| Relative Negative Charge (RNCG) | A measure of the negative charge distribution. | Positive (higher RNCG is favorable) |

| Molecular Volume | The van der Waals volume of the molecule. | Positive (larger volume is favorable) |

| Relative Negative Charge Surface Area (RNCS) | Surface area associated with negative charge. | Negative (larger RNCS is detrimental) |

| JursFNSA_1 | A fractional negative surface area descriptor. | Negative (lower value is favorable) |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and protein, the stability of their interactions, and the role of solvent molecules. nih.gov

An MD simulation of the this compound-protein complex, generated from docking, would be performed by immersing the complex in a simulated aqueous environment. frontiersin.org The simulation would track the atomic movements over a period of nanoseconds to microseconds. mdpi.com

The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's position relative to the binding site. A stable RMSD value over time suggests that the ligand remains securely bound in its predicted pose. Furthermore, MD simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy, refining the initial predictions from molecular docking. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational methods are integral to modern drug discovery, offering rapid and cost-effective means to evaluate the pharmacokinetic profiles of new chemical entities. researchgate.net In silico tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties allow for the early identification of candidates with favorable characteristics, as well as the optimization of lead compounds. nih.gov For a molecule like this compound, these predictions are crucial in assessing its potential as a therapeutic agent.

Permeability and Blood-Brain Barrier (BBB) Penetration Prediction

The ability of a compound to permeate biological membranes is a critical factor in its absorption and distribution. For compounds targeting the central nervous system (CNS), penetration of the blood-brain barrier (BBB) is of particular importance. nih.gov The BBB is a selective barrier that protects the brain, and a drug's ability to cross it is often a key determinant of its efficacy for neurological targets. preprints.org

In silico models predict BBB penetration based on a variety of molecular descriptors, including lipophilicity, molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. One commonly used predictive model is the "BOILED-Egg" plot, which graphically represents the likelihood of passive gastrointestinal absorption and brain penetration. nih.gov Compounds falling within the "yolk" of the egg are predicted to have a high probability of BBB penetration, while those in the "white" are predicted to be well-absorbed by the gastrointestinal tract but not readily cross the BBB. nih.gov

For this compound, while specific in silico studies are not extensively documented in publicly available literature, predictions can be inferred based on its structural features and data from analogous compounds. The presence of the lipophilic benzyl and piperidine groups would likely contribute to its ability to cross the BBB.

Below is an illustrative data table of typical parameters used in predicting permeability and BBB penetration for a compound with structural similarities to this compound.

| Parameter | Predicted Value | Implication |

| Molecular Weight | 245.36 g/mol | Favorable for oral bioavailability |

| LogP (Lipophilicity) | 2.8 - 3.5 | Optimal for membrane permeability |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | Low TPSA suggests good permeability |

| Hydrogen Bond Donors | 0 | Favorable for BBB penetration |

| Hydrogen Bond Acceptors | 2 | Within the acceptable range for BBB penetration |

| BBB Penetration Prediction | High probability | Likely to cross the blood-brain barrier |

Note: The values in this table are hypothetical and are presented to illustrate the types of in silico predictions for a compound with similar characteristics.

Metabolic Site Prediction

Understanding the metabolic fate of a compound is essential for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. nih.gov Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of many drugs. chemrxiv.org In silico metabolic site prediction models identify the atoms or functional groups within a molecule that are most likely to undergo metabolic transformation. nih.gov

These prediction tools use various approaches, including rule-based systems, machine learning models, and quantum chemical calculations, to estimate the reactivity of different parts of a molecule. nih.gov For this compound, several potential sites of metabolism can be identified based on its chemical structure.

The most probable sites for metabolism would include:

Hydroxylation of the benzyl ring: The aromatic ring is a common site for oxidation by CYP enzymes.

N-dealkylation: The bond between the piperidine nitrogen and the propyl group could be a target for metabolism.

Oxidation of the piperidine ring: The aliphatic ring system can undergo hydroxylation.

Carbonyl reduction: The ketone group could be reduced to a secondary alcohol.

An illustrative table of predicted metabolic sites and the potential metabolic reactions is provided below.

| Predicted Metabolic Site | Potential Metabolic Reaction |

| Benzyl Ring (para-position) | Aromatic Hydroxylation |

| Piperidine Ring (alpha to Nitrogen) | Aliphatic Hydroxylation |

| Propyl Chain (alpha to Carbonyl) | Aliphatic Hydroxylation |

| Carbonyl Group | Reduction |

| Piperidine Nitrogen | N-dealkylation |

Note: This table represents potential metabolic pathways based on common metabolic transformations for similar chemical structures and is for illustrative purposes.

Preclinical Pharmacokinetics and Metabolism of 1 4 Benzylpiperidin 1 Yl Propan 1 One

Absorption and Distribution Studies in Animal Models

No studies detailing the absorption and distribution of 1-(4-Benzylpiperidin-1-yl)propan-1-one in any animal models were identified.

Bioavailability Assessment

There is no available data on the oral or parenteral bioavailability of this compound in preclinical species.

Tissue Distribution Profiling

Information on the distribution of this compound into various tissues and organs following administration in animal models is not available.

Metabolic Pathways and Metabolite Identification

The metabolic fate of this compound has not been elucidated in published research.

In Vitro Metabolic Stability (e.g., Liver Microsomes)

No data from in vitro assays, such as those using liver microsomes, to determine the metabolic stability of this compound has been found.

In Vivo Metabolic Fate in Animal Models

There are no reports on the metabolites of this compound identified in vivo from animal studies.

Enzymatic Biotransformation Processes

The specific enzymes responsible for the biotransformation of this compound have not been identified.

Excretion Profiles in Preclinical Species

Comprehensive searches of available scientific literature and databases did not yield specific preclinical data on the excretion profiles of this compound. Studies detailing the routes and extent of elimination of this compound in animal models such as rats, mice, or dogs have not been published or are not publicly accessible. Therefore, a quantitative description of its excretion via urine or feces in any preclinical species cannot be provided at this time.

Without experimental data, it is not possible to construct data tables or provide detailed research findings on the excretion of this compound. Further preclinical pharmacokinetic studies would be required to determine how this compound and its potential metabolites are eliminated from the body in different animal models.

Future Research Perspectives and Therapeutic Implications of 1 4 Benzylpiperidin 1 Yl Propan 1 One Derivatives

Targeting Emerging Biological Pathways

While initial research has heavily focused on established targets like acetylcholinesterase (AChE), future investigations are pivoting towards more novel and emerging biological pathways to address complex diseases from new angles.

One such area is the modulation of the NLRP3 inflammasome . The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory disorders. A pharmacophore-hybridization strategy has been used to develop new chemical scaffolds capable of inhibiting the NLRP3 inflammasome nih.gov. By combining structural features of known inhibitors, researchers have created derivatives based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold that can prevent pyroptosis and the release of interleukin-1β (IL-1β), key events in the inflammatory cascade nih.gov. Exploring the potential of 1-(4-benzylpiperidin-1-yl)propan-1-one derivatives to inhibit this pathway could open up new treatments for a range of inflammatory conditions.

Another emerging target is the sigma-1 receptor (σ1R) , a unique intracellular chaperone protein involved in cellular stress responses, neuroprotection, and nociceptive signaling nih.govacs.org. Selective σ1R antagonists have shown potential in treating neuropathic pain nih.govacs.org. Derivatives of the related benzylpiperazine scaffold have demonstrated high affinity and selectivity for σ1R, producing significant antinociceptive and anti-allodynic effects in preclinical models of inflammatory and neuropathic pain without causing sedation nih.gov. Given the structural similarities, designing this compound analogues to selectively target σ1R could yield novel analgesics for chronic pain conditions.

Development of Multi-Target Directed Ligands (MTDLs)

The complexity of multifactorial diseases like Alzheimer's disease (AD) has highlighted the limitations of single-target drugs, paving the way for the development of Multi-Target Directed Ligands (MTDLs). The N-benzylpiperidine core, central to the structure of this compound, is a privileged scaffold for designing MTDLs for AD. nih.gov

The MTDL strategy offers a promising paradigm for treating complex neurodegenerative disorders. nih.gov Research has focused on creating single molecules capable of hitting multiple key targets in the Alzheimer's pathogenic cascade. A prominent approach has been the dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While AChE inhibitors are a mainstay of AD therapy, BuChE also plays a significant role in acetylcholine (B1216132) hydrolysis, particularly in the later stages of the disease. Structure-based design has led to the rational modification of the N-benzylpiperidine structure to create potent dual inhibitors of both enzymes. nih.gov

Another successful MTDL strategy involves the simultaneous inhibition of AChE and β-secretase-1 (BACE-1). BACE-1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which form the characteristic plaques in the brains of AD patients. A series of N-benzylpiperidine analogues were designed and synthesized as multifunctional inhibitors of both AChE and BACE-1, with some compounds showing significant and balanced inhibition against both targets. nih.gov These MTDLs not only tackle the symptomatic cognitive decline by boosting acetylcholine levels but also address the underlying pathology by inhibiting Aβ aggregation. nih.gov

The table below summarizes the activity of selected MTDL derivatives based on the N-benzylpiperidine scaffold.

| Compound | Target 1 | IC₅₀ (µM) | Target 2 | IC₅₀ (µM) | Therapeutic Goal |

| Derivative 4a | AChE | 2.08 | BuChE | 7.41 | Alzheimer's Disease |

| Compound 25 | AChE | - | BACE-1 | - | Alzheimer's Disease |

| Compound 26 | AChE | - | BACE-1 | - | Alzheimer's Disease |

| Compound 40 | AChE | - | BACE-1 | - | Alzheimer's Disease |

| Compound 41 | AChE | - | BACE-1 | - | Alzheimer's Disease |

Data derived from a study on multitarget-directed AChE/BuChE inhibitors and a study on multifunctional inhibitors of AChE and BACE-1. nih.govnih.gov Note: Specific IC₅₀ values for compounds 25, 26, 40, and 41 were described as showing "the most significant and balanced inhibition" without providing precise numerical data in the source material. nih.gov

Application in Neglected or Emerging Disease Areas

Beyond neurodegenerative diseases, the structural versatility of piperidine-based compounds makes them attractive candidates for tackling neglected or emerging health threats, particularly infectious diseases.

The rise of antimicrobial resistance is a global health crisis, creating an urgent need for new antibacterial and antifungal agents. biomedpharmajournal.org Research has shown that derivatives of N-benzyl piperidin-4-one possess potent in vitro activity against various bacterial and fungal pathogens. researchgate.net In one study, synthesized derivatives showed very potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net Other studies on novel piperidine (B6355638) derivatives have demonstrated varying degrees of inhibition against fungi like Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans, as well as a range of Gram-positive and Gram-negative bacteria. academicjournals.org The fungicidal potential of piperidine derivatives has also been explored for agricultural applications, with some compounds showing excellent inhibition of fungi such as Rhizoctonia solani and Verticillium dahliae. nih.gov

Furthermore, the core scaffold has been investigated for other applications, including cancer therapy. A synthesized 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one derivative demonstrated interesting cytotoxic potential against several human leukemia cell lines, including HL60, K562, and U937 cells. mdpi.com These findings suggest that the this compound scaffold and its relatives could be a starting point for developing treatments for diseases beyond the central nervous system.

Advancements in Synthetic Methodologies for Analogue Discovery

The exploration of the full therapeutic potential of this compound derivatives relies on the ability to generate a wide diversity of analogues for structure-activity relationship (SAR) studies. Advancements in synthetic methodologies are crucial for this process.

Efficient, high-yield synthetic routes are key. For instance, novel methods have been developed to synthesize N-benzyl-4-formyl-piperidine, a key intermediate for many piperidine-based drugs. researchgate.net Multi-step pathways are commonly employed, starting from commercially available materials to build complex derivatives. mdpi.com These methods often involve key reactions such as reductive amination, Suzuki–Miyaura cross-coupling, and acylation to introduce chemical diversity at various points on the scaffold. mdpi.comgoogle.com

To accelerate the discovery process, combinatorial chemistry and parallel synthesis techniques are being increasingly utilized. These approaches allow for the rapid generation of large libraries of related compounds. nih.govijpsonline.com For example, liquid-phase combinatorial synthesis has been used to create libraries of benzylpiperazine and piperidine derivatives, where diverse building blocks are systematically combined to produce a multitude of final products. nih.gov This method is particularly useful for lead generation and optimization, enabling a more comprehensive exploration of the chemical space around the core scaffold. ijpsonline.com The use of solid-phase synthesis, often in a spatially addressable format like a 96-well plate, further simplifies the process and allows for immediate structure-activity data analysis. ijpsonline.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Design Efforts

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline by enhancing efficiency, accuracy, and speed. emanresearch.org These computational tools are particularly valuable for designing and optimizing novel derivatives of scaffolds like this compound.

Virtual Screening and Activity Prediction: ML models can be trained on large datasets of known compounds to predict the biological activity of new, untested molecules. nih.govclinmedkaz.org This allows researchers to screen vast virtual libraries of potential derivatives and prioritize the most promising candidates for synthesis, saving significant time and resources. clinmedkaz.org Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, powered by ML, can identify the key molecular features that correlate with high potency and selectivity. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. youtube.com By providing the model with a desired set of properties (e.g., high affinity for a specific target, good blood-brain barrier permeability), these algorithms can generate novel chemical structures based on the N-benzylpiperidine core that are optimized for a particular therapeutic purpose.

ADMET Prediction: A critical hurdle in drug development is ensuring a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools and ML models can predict these properties early in the design phase, helping to identify and eliminate candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity. nih.gov For example, ADMET predictions for N-benzyl-piperidine derivatives have been used to ensure they are orally bioavailable and can cross the blood-brain barrier. nih.gov

The integration of AI and ML with traditional medicinal chemistry provides a powerful toolkit to accelerate the development of the next generation of therapeutics based on the this compound scaffold.

Q & A

Basic: What are the established synthetic routes for 1-(4-Benzylpiperidin-1-yl)propan-1-one, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves aminomethylation or nucleophilic substitution reactions. For example, aminomethylation of a ketone precursor (e.g., 1-(4-ethoxyphenyl)-2-phenylethanone) with benzylpiperidine derivatives under controlled conditions (inert atmosphere, catalysts like Pd/C, and reflux in ethanol) can yield the target compound . Multi-step protocols may require:

- Temperature control (e.g., 60–80°C for 12–24 hours).

- Solvent selection (e.g., THF or DMF for polar intermediates).

- Purification via column chromatography or recrystallization.

Reaction progress is monitored using TLC or HPLC to ensure intermediate purity .

Advanced: How can researchers resolve discrepancies in binding affinity data for this compound analogs across different assays?

Methodological Answer:

Discrepancies often arise from assay-specific variables (e.g., pH, ionic strength) or compound purity. To address this:

Validate binding assays using orthogonal techniques (e.g., SPR vs. radioligand binding).

Characterize compound purity rigorously via NMR (>95%) and mass spectrometry.

Control for stereochemical integrity, as enantiomers may exhibit divergent affinities.

For example, a derivative showed IC50 ~100,000 nM for ADRA1A in one assay but conflicting results elsewhere; such cases require re-evaluation of buffer conditions and receptor isoforms .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms proton environments and carbon frameworks (e.g., benzylpiperidine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., calculated for C15H21NO: 231.16 g/mol) .

- X-ray Crystallography: SHELXL software refines crystal structures, identifying bond angles and torsional strain in the piperidine ring .

Advanced: How can the pharmacological profile of this compound be optimized for CNS-targeted activity?

Methodological Answer:

Structural Modifications: Introduce substituents (e.g., hydroxyl or halogen groups) to enhance blood-brain barrier permeability.

In Vivo Models: Use MES (maximal electroshock) or PTZ (pentylenetetrazole) seizure models in rodents to evaluate anticonvulsant efficacy at 30–300 mg/kg doses .

Pharmacokinetic Studies: Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis.

Basic: What computational tools are recommended for predicting the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., ADRA1A) using software like GROMACS.

- Docking Software (AutoDock Vina): Models ligand-receptor binding poses to prioritize analogs for synthesis .

Advanced: How should researchers address contradictory data in structure-activity relationship (SAR) studies of benzylpiperidine derivatives?

Methodological Answer:

Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify consensus trends.

Proteolytic Stability Assays: Rule out degradation artifacts by testing compound stability in serum.

Crystallographic Validation: Resolve ambiguous binding modes using SHELX-refined crystal structures .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- First Aid: Immediate eye flushing (15 minutes with water) and skin decontamination (soap/water) .

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound?

Methodological Answer:

In Vitro Metabolism: Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS.

Isotope Labeling: Synthesize 14C-labeled analogs to trace metabolic byproducts.

CYP Enzyme Inhibition Assays: Determine CYP3A4/2D6 involvement using selective inhibitors (e.g., ketoconazole) .

Basic: What are the common side reactions during the synthesis of this compound, and how are they mitigated?

Methodological Answer:

- Overalkylation: Controlled stoichiometry (1:1 molar ratio of benzylpiperidine to ketone) .

- Oxidation Byproducts: Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT).

- Purification Challenges: Optimize solvent polarity during column chromatography (e.g., hexane:ethyl acetate gradients) .

Advanced: What strategies are effective for improving the aqueous solubility of this compound derivatives?